2-[({1-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]piperidin-3-yl}oxy)methyl]pyridine
Overview
Description
The compound “2-[({1-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]piperidin-3-yl}oxy)methyl]pyridine” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been reported via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H and 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy . The crystal structure of a similar compound was reported as triclinic, with specific dimensions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of novel (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives has been synthesized by condensation of 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes with 2,3-dihydro-1H-inden-1-one .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by IR and NMR spectroscopy . For instance, the IR absorption spectra of similar compounds were characterized by the presence of signals for C–H stretch, C=O stretch, and C–N stretch .Mechanism of Action
While the specific mechanism of action for “2-[({1-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]piperidin-3-yl}oxy)methyl]pyridine” is not available, similar 1H-1,2,3-triazole analogs have shown inhibition potential against carbonic anhydrase-II enzyme . They exhibit this inhibitory potential through direct binding with the active site residues of the enzyme .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-phenyltriazol-4-yl)-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-20(19-13-22-23-25(19)17-8-2-1-3-9-17)24-12-6-10-18(14-24)27-15-16-7-4-5-11-21-16/h1-5,7-9,11,13,18H,6,10,12,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMMDHLHJLRXKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=NN2C3=CC=CC=C3)OCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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